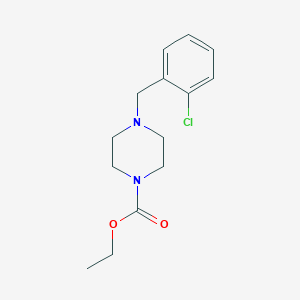
5-(isobutylamino)-2-(2-thienyl)-1,3-oxazole-4-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(isobutylamino)-2-(2-thienyl)-1,3-oxazole-4-carbonitrile, also known as AITC, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. AITC belongs to the oxazole family and is a derivative of thienyl. It has been found to possess a range of biological properties that make it a promising candidate for various applications.
Mécanisme D'action
The mechanism of action of 5-(isobutylamino)-2-(2-thienyl)-1,3-oxazole-4-carbonitrile is not fully understood. However, it is believed to act by inhibiting various cellular pathways involved in cancer cell growth and proliferation. 5-(isobutylamino)-2-(2-thienyl)-1,3-oxazole-4-carbonitrile has been found to induce oxidative stress and DNA damage in cancer cells, leading to apoptosis.
Biochemical and Physiological Effects:
5-(isobutylamino)-2-(2-thienyl)-1,3-oxazole-4-carbonitrile has been found to have a range of biochemical and physiological effects. It has been shown to modulate various signaling pathways, including the NF-κB pathway, which plays a critical role in inflammation and cancer. 5-(isobutylamino)-2-(2-thienyl)-1,3-oxazole-4-carbonitrile has also been found to inhibit the production of pro-inflammatory cytokines, making it a potential candidate for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
5-(isobutylamino)-2-(2-thienyl)-1,3-oxazole-4-carbonitrile has several advantages for laboratory experiments. It is a stable compound that can be easily synthesized and purified. It is also relatively inexpensive compared to other compounds with similar biological properties. However, 5-(isobutylamino)-2-(2-thienyl)-1,3-oxazole-4-carbonitrile has some limitations, including its low solubility in water, which can make it difficult to work with in aqueous solutions.
Orientations Futures
There are several future directions for research on 5-(isobutylamino)-2-(2-thienyl)-1,3-oxazole-4-carbonitrile. One area of interest is the development of new cancer treatments based on 5-(isobutylamino)-2-(2-thienyl)-1,3-oxazole-4-carbonitrile. Researchers are also exploring the potential of 5-(isobutylamino)-2-(2-thienyl)-1,3-oxazole-4-carbonitrile as an anti-inflammatory agent for the treatment of inflammatory diseases. Additionally, there is interest in exploring the use of 5-(isobutylamino)-2-(2-thienyl)-1,3-oxazole-4-carbonitrile as a natural food preservative due to its anti-bacterial properties.
In conclusion, 5-(isobutylamino)-2-(2-thienyl)-1,3-oxazole-4-carbonitrile is a promising compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. It has been found to possess a range of biological properties that make it a promising candidate for various applications. Further research is needed to fully understand its mechanism of action and potential applications in medicine and other fields.
Méthodes De Synthèse
5-(isobutylamino)-2-(2-thienyl)-1,3-oxazole-4-carbonitrile can be synthesized using a variety of methods. One of the most common methods involves the reaction of 2-thiophenecarboxaldehyde with isobutylamine and malononitrile in the presence of a base catalyst. The reaction proceeds through a series of steps, leading to the formation of 5-(isobutylamino)-2-(2-thienyl)-1,3-oxazole-4-carbonitrile as the final product.
Applications De Recherche Scientifique
5-(isobutylamino)-2-(2-thienyl)-1,3-oxazole-4-carbonitrile has been extensively studied for its potential as a therapeutic agent. It has been found to exhibit anti-cancer, anti-inflammatory, and anti-bacterial properties. 5-(isobutylamino)-2-(2-thienyl)-1,3-oxazole-4-carbonitrile has been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer treatment. It has also been found to inhibit the growth of bacteria, making it a promising candidate for the development of new antibiotics.
Propriétés
IUPAC Name |
5-(2-methylpropylamino)-2-thiophen-2-yl-1,3-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3OS/c1-8(2)7-14-11-9(6-13)15-12(16-11)10-4-3-5-17-10/h3-5,8,14H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AROVIPBRXRHWCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC1=C(N=C(O1)C2=CC=CS2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(2-Methylpropyl)amino]-2-(thiophen-2-yl)-1,3-oxazole-4-carbonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[4-(benzyloxy)benzoyl]amino}benzamide](/img/structure/B5798385.png)
![3-[2-(4-biphenylyloxy)ethyl]-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B5798390.png)
![N-{[(4-ethylphenyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B5798412.png)

![4-methyl-3-({[(3-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5798419.png)

![N-[2-(acetylamino)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B5798442.png)

![6-methyl-2-[(4-methylbenzyl)thio]-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile](/img/structure/B5798460.png)

![N-{5-[(2-chlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-3-cyclohexylpropanamide](/img/structure/B5798472.png)


